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Compound of Interest

3-Carboxy-2-fluorophenylboronic
Compound Name: d
aci

Cat. No.: B1587506

Arylboronic acids are indispensable tools in modern organic synthesis, most notably for their
role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] This reaction
provides a powerful and versatile method for forging carbon-carbon bonds, a foundational
process in the construction of complex organic molecules.[5]

The strategic incorporation of fluorine atoms and carboxylic acid moieties into the
phenylboronic acid scaffold imparts unique and highly desirable properties. The fluorine atom,
owing to its high electronegativity, significantly modulates the electronic characteristics of the
molecule. This can enhance metabolic stability, improve membrane permeability, and alter the
acidity (pKa) of the boronic acid group, which is crucial for applications in sensing and
medicinal chemistry.[6][7] The carboxylic acid group provides a versatile handle for subsequent
synthetic transformations or for establishing critical interactions in biological systems.[8]

3-Carboxy-2-fluorophenylboronic acid is a bifunctional reagent of significant interest,
combining these features to serve as a valuable building block for advanced pharmaceutical
intermediates and materials science applications.[9][10] This guide details a robust and reliable
synthetic route, grounded in established organometallic principles.

Retrosynthetic Analysis and Strategy

The target molecule, 3-Carboxy-2-fluorophenylboronic acid, features three distinct functional
groups on an aromatic ring. The most logical and convergent synthetic strategy involves the
late-stage introduction of the boronic acid moiety onto a pre-functionalized aromatic precursor.
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This approach avoids potential interference of the sensitive C-B bond with harsh reaction
conditions that might be required to install the other substituents.

Our retrosynthetic analysis points to a halogen-metal exchange followed by borylation as the
most efficient pathway. The key disconnection is the carbon-boron bond, leading back to an
organometallic intermediate and a boron electrophile. The most common and reliable precursor
for this transformation is a halogenated benzoic acid derivative.

Logical Workflow for Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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